(4-Bromophenyl)(4-methoxyphenyl)methanol
Overview
Description
“(4-Bromophenyl)(4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 838-21-1 and a molecular weight of 293.16 . Its IUPAC name is (4-bromophenyl) (4-methoxyphenyl)methanol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H13BrO2 . The InChI code for this compound is 1S/C14H13BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 293.16 .Scientific Research Applications
Asymmetric Synthesis
(4-Bromophenyl)(4-methoxyphenyl)methanol has been utilized in chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing its importance in producing stereochemically complex molecules (Jung, Ho, & Kim, 2000).
Proton Exchange Membranes
This compound plays a role in the development of poly(arylene ether sulfone) proton exchange membranes for fuel cells. These membranes demonstrate high proton conductivities and low methanol permeabilities, indicating potential applications in energy conversion technologies (Wang et al., 2012).
Wagner–Meerwein Rearrangement
In organic chemistry, this compound is involved in Wagner–Meerwein rearrangements, highlighting its role in complex molecular transformations and the study of reaction mechanisms (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Photosubstitution Reactions
This compound is significant in photosubstitution reactions, particularly in the study of reaction mechanisms under excited states, providing insights into photochemical processes (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Antibacterial Properties
Extracts from marine algae containing bromophenol derivatives, similar to this compound, have shown antibacterial properties. This underscores its potential in developing new antibacterial agents (Xu et al., 2003).
Protecting Groups in Organic Synthesis
The compound has been used in creating acid-and base-stable esters as protecting groups for carboxylic acids, demonstrating its utility in synthetic organic chemistry (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Molecular Crystal Studies
It's also significant in the study of molecular and crystal structures, aiding in the understanding of molecular interactions and properties (Zeng & Sun, 2008).
DFT Studies
Density functional theory (DFT) studies have been conducted on related bromophenyl compounds, demonstrating the importance of this compound in theoretical chemistry and computational modeling (Trivedi, 2017).
Catalysis
This compound is relevant in catalysis, as seen in studies involving the aerobic oxidation of cresols to benzaldehydes, which is crucial for the development of environmentally friendly chemical processes (Ma, Zhang, Li, & Zhao, 2015).
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXSHMWZINGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661652 | |
Record name | (4-Bromophenyl)(4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-21-1 | |
Record name | (4-Bromophenyl)(4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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